molecular formula C23H21ClN2O4 B2868695 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one CAS No. 1021134-60-0

5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one

Cat. No. B2868695
CAS RN: 1021134-60-0
M. Wt: 424.88
InChI Key: CRAUSSOTNCFGMR-UHFFFAOYSA-N
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Description

5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a chemical compound that belongs to the class of pyranones. It has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It may also interact with sigma-1 receptors, which are involved in various physiological processes, including pain perception, cognition, and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one possesses various biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have anticonvulsant effects, possibly by modulating the activity of GABA receptors.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one in lab experiments is its potential as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor antagonist. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including depression, anxiety, and epilepsy. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one. One direction is to further investigate its potential as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor antagonist. This may lead to the development of new drugs for the treatment of various diseases, including depression, anxiety, and epilepsy. Another direction is to study its potential as a modulator of GABA receptors, which may lead to the development of new drugs for the treatment of epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a multi-step process that involves the use of various reagents and catalysts. The starting material for the synthesis is 4-(4-chlorophenyl)piperazine-1-carboxylic acid, which is reacted with benzyl bromide in the presence of potassium carbonate to obtain the benzylated piperazine derivative. This intermediate is then reacted with ethyl acetoacetate and p-toluenesulfonic acid in ethanol to yield the pyranone product.

Scientific Research Applications

5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one has been studied for its potential applications in medicinal chemistry. It has been shown to possess various pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects. It has also been studied for its potential as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor antagonist.

properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4/c24-18-6-8-19(9-7-18)25-10-12-26(13-11-25)23(28)21-14-20(27)22(16-30-21)29-15-17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAUSSOTNCFGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one

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